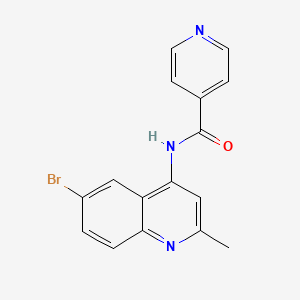

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c1-10-8-15(13-9-12(17)2-3-14(13)19-10)20-16(21)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHZNHYVNALKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the following steps:

Bromination: The starting material, 2-methylquinoline, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position of the quinoline ring.

Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction to introduce the carboxamide group. This can be achieved using a carboxylating agent such as carbon dioxide (CO2) in the presence of a suitable catalyst.

Coupling Reaction: The final step involves coupling the brominated and carboxylated quinoline intermediate with pyridine-4-carboxylic acid or its derivative under appropriate reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6 Bromine

The bromine atom at position 6 of the quinoline ring is a prime site for nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Mechanistic Insight : The electron-withdrawing quinoline ring enhances the electrophilicity of C6, facilitating oxidative addition in cross-coupling reactions .

Functional Group Transformations at the Carboxamide

The pyridine-4-carboxamide moiety undergoes hydrolysis and condensation reactions.

Stability Note : The carboxamide group resists enzymatic hydrolysis in pharmacokinetic studies, enhancing metabolic stability .

Oxidation-Reduction Reactions

The 2-methyl group and quinoline ring are susceptible to redox modifications.

Synthetic Utility : Oxidation of the methyl group introduces carboxylic acid functionality for salt formation or conjugation .

Electrophilic Aromatic Substitution

The quinoline core undergoes regioselective electrophilic attacks.

Regiochemistry : Electron-deficient quinoline ring directs electrophiles to C5 and C7 positions .

Cyclization and Ring-Opening Reactions

The molecule participates in annulation reactions under metal catalysis.

Application : Annulation products show enhanced bioactivity in antimalarial and antitubular screens .

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action : The compound exhibits promising antimicrobial properties, particularly against various strains of bacteria and fungi. Its mechanism involves interference with microbial cell functions, leading to cell death.

Case Study: Antitubercular Activity

A study evaluated a series of quinoline derivatives, including N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide, for their antitubercular activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives showed moderate to good activity, with MIC values ranging from 9.2 to 106.4 μM. This positions the compound as a potential candidate for further development in treating tuberculosis .

| Compound | MIC (μM) | Activity Level |

|---|---|---|

| 8a | 24.1 | Good |

| 8h | 50.5 | Moderate |

| Reference Drug (Pyrazinamide) | 20.0 | Control |

Antitumor Activity

Mechanism of Action : The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells and disrupt cell cycle progression.

Case Study: Breast Cancer Research

In a study focusing on breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxic effects. The IC50 value was determined to be approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The compound was found to induce DNA damage and inhibit cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

| Parameter | Value |

|---|---|

| IC50 Value | 1.30 µM |

| Comparison Drug | SAHA (17.25 µM) |

Antimalarial Activity

Recent research has highlighted the potential of quinoline derivatives, including this compound, in combating malaria. A series of quinoline-4-carboxamides were screened for their efficacy against Plasmodium falciparum, with some compounds demonstrating low nanomolar potency and favorable pharmacokinetic profiles .

Efficacy in Animal Models : In vivo studies using the P. berghei malaria mouse model showed excellent oral efficacy for certain derivatives, with effective doses below 1 mg/kg when administered over four days.

| Compound | EC50 (nM) | ED90 (mg/kg) |

|---|---|---|

| Compound 2 | 120 | <1 |

| Compound 30 | 6 | <1 |

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxamide group can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Quinoline-Based Analogues

- Compound 14e (N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-bromophenyl)pyridine-4-carboxamide): Structural Features: Incorporates a bromophenyl group on the pyridine ring and a morpholino-thiopyrano-pyrimidine moiety. Activity: Demonstrates PI3Kα inhibition (IC₅₀ = 0.16 µM) and cytotoxicity against A549, PC-3, and MCF-7 cell lines, attributed to the bromo substituent enhancing hydrophobic interactions . Comparison: The bromo group in both 14e and the target compound may contribute to similar binding affinities, though the thiopyrano-pyrimidine extension in 14e likely alters selectivity.

- (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n): Structural Features: Acrylamide linker with a morpholinoethyl group. Synthesis: Achieved via Route A (53% yield), with ESI-MS [M+H]⁺ = 373.

Pyridine-4-Carboxamide Derivatives

- N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide: Structural Features: Bulky isopropyl groups at the phenyl ring. Application: Used as a ligand in coordination chemistry for catalytic hydroamination. Steric hindrance from isopropyl groups modulates metal complex formation .

N-(5-Fluoro-2-methylphenyl)pyridine-4-carboxamide (SY3) :

- Structural Features : Fluoro and methyl groups on the phenyl ring.

- Properties : Molecular weight = 230.24; aromatic bond count = 12. The electron-withdrawing fluoro group may enhance binding to targets like kinases .

- Comparison : Substitution patterns (bromo vs. fluoro) influence electronic properties, with bromo offering greater hydrophobicity.

Physicochemical and Spectral Properties

- Key Observations: Electron-withdrawing groups (e.g., CF₃ in 14c) correlate with higher melting points, suggesting enhanced crystallinity. The target compound’s spectral data (if available) would likely show quinoline and pyridine proton signals near δ 8.5–9.0 ppm, similar to analogues .

Biological Activity

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article provides an overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position and the carboxamide group at the 4-position of the pyridine ring contributes to its pharmacological profile. The molecular formula can be represented as CHBrNO.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of various quinoline derivatives, including this compound. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 21.2 µM against Mycobacterium tuberculosis, which is comparable to established drugs like isoniazid and pyrazinamide .

Table 1: Antitubercular Activity of Quinoline Derivatives

| Compound ID | Structure | MIC (µM) | Comparison Drug |

|---|---|---|---|

| 8e | R = Br, R1 = CH3 | 21.2 | Isoniazid |

| 8f | R = Br, R1 = C2H5 | 30.0 | Pyrazinamide |

| 8g | R = Br, R1 = n-C3H7 | 25.5 | Isoniazid |

The structure-activity relationship indicates that modifications on the quinoline ring can enhance or diminish activity, with certain alkyl substitutions yielding better results .

Antibacterial Activity

In addition to its antitubercular effects, this compound has shown promising antibacterial activity against various strains of bacteria. For instance, derivatives containing nitrogen heterocycles have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

Table 2: Antibacterial Activity Against Gram-positive and Gram-negative Bacteria

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

These findings suggest that the incorporation of specific substituents can significantly affect the antibacterial efficacy of quinoline derivatives.

The mechanism by which this compound exerts its biological effects involves inhibition of essential bacterial enzymes and proteins. For example, certain quinoline derivatives have been identified as inhibitors of InhA, a crucial enzyme in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis . This inhibition leads to disruption in cell wall synthesis and ultimately bacterial cell death.

Case Study 1: In Vitro Evaluation

A study evaluated a series of quinoline derivatives for their antitubercular activity, including this compound. The results indicated that compounds with a bromine substitution at the 6-position exhibited enhanced activity compared to their non-brominated counterparts .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations showed that some derivatives had favorable absorption and distribution profiles in vivo, suggesting potential for oral bioavailability in therapeutic applications against tuberculosis and bacterial infections .

Q & A

Basic: What are the key considerations for synthesizing N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the quinoline core via Skraup or Doebner-Miller reactions, introducing the 6-bromo and 2-methyl substituents.

- Step 2: Condensation of the quinoline intermediate with pyridine-4-carboxamide using coupling agents like EDC/HOBt or DCC.

- Purification: Column chromatography (silica gel) or HPLC (≥98% purity) is critical due to potential byproducts .

- Characterization: Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Use inert atmosphere (N/Ar) to prevent oxidation of sensitive intermediates.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Optimize stoichiometry of coupling agents using design-of-experiments (DoE) statistical models .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy: and NMR identify proton environments and confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).

- Mass Spectrometry: HRMS validates molecular weight (expected M: ~385.2 g/mol) and isotopic patterns from bromine (1:1 ratio for /).

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, though bromine’s heavy atom effect may complicate data collection .

Advanced: How to address discrepancies in spectroscopic data?

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Use computational tools (DFT calculations) to predict NMR chemical shifts and compare with experimental data .

Basic: How is the antimicrobial activity of this compound evaluated?

Answer:

- Assay Design: Use broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).

- Molecular Docking: Screen against bacterial targets (e.g., DNA gyrase) to predict binding affinity. Software like AutoDock Vina is commonly used .

Advanced: How to resolve contradictions between computational docking and experimental MIC results?

- Perform site-directed mutagenesis on target enzymes to validate binding pockets.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm docking predictions .

Basic: What are the solubility challenges, and how are they addressed?

Answer:

- Challenges: The bromine and methyl groups increase hydrophobicity, limiting aqueous solubility.

- Strategies: Use co-solvents (DMSO:PBS mixtures) for in vitro assays. For in vivo studies, formulate with cyclodextrins or lipid-based nanoparticles .

Advanced: How to improve bioavailability without structural modification?

- Explore salt formation (e.g., hydrochloride) or amorphous solid dispersions to enhance dissolution rates.

- Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents .

Basic: What derivatization strategies are viable for structure-activity relationship (SAR) studies?

Answer:

- Substitutions: Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO) to modulate electronic effects.

- Heterocycle Modification: Substitute pyridine with pyrimidine or triazine to alter π-π stacking interactions .

Advanced: How to design derivatives for selective kinase inhibition?

- Introduce sulfonamide or urea groups to enhance hydrogen bonding with ATP-binding pockets.

- Use molecular dynamics (MD) simulations to predict conformational stability in target binding sites .

Basic: How is thermal stability assessed for this compound?

Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperature (typically >200°C for similar quinoline derivatives).

- Differential Scanning Calorimetry (DSC): Identifies phase transitions and melting points .

Advanced: How to correlate thermal stability with crystal structure?

- Perform variable-temperature XRD to monitor lattice changes during heating.

- Analyze Hirshfeld surfaces to identify weak intermolecular interactions (e.g., C-H···π) that influence stability .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS: Offers high sensitivity (LOQ ~1 ng/mL) using MRM transitions specific to the molecular ion.

- HPLC-UV: Use C18 columns with acetonitrile/water gradients; detect at λ~254 nm (quinoline absorption) .

Advanced: How to validate a quantification method per ICH guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.